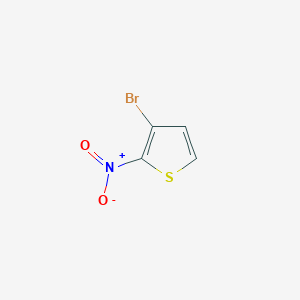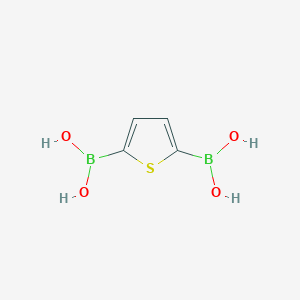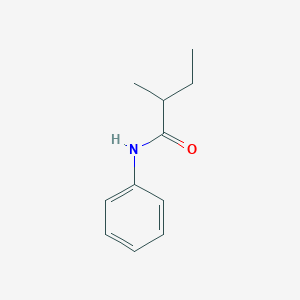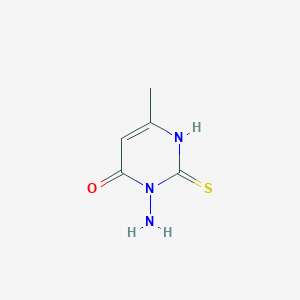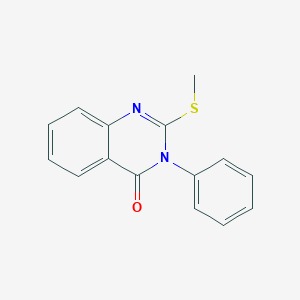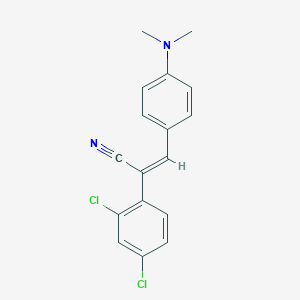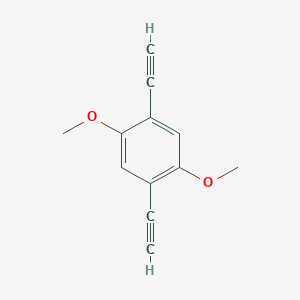
1,4-ジエチニル-2,5-ジメトキシベンゼン
概要
説明
1,4-Diethynyl-2,5-dimethoxybenzene: is an organic compound with the molecular formula C12H10O2 . It is characterized by the presence of two ethynyl groups and two methoxy groups attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and properties .
科学的研究の応用
1,4-Diethynyl-2,5-dimethoxybenzene has several applications in scientific research, including:
Biology and Medicine: While specific biological applications are less documented, compounds with similar structures are often investigated for their potential biological activities.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity .
Relevant Papers A paper titled “Two-dimensional benzo[1,2-b : 4,5-b′]difurans as donor building blocks” mentions the use of 1,4-diethynyl-2,5-dimethoxybenzene . The paper discusses the effect of alkyl chain length on the BDF donor and the formation of relatively smooth films .
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Diethynyl-2,5-dimethoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 2,5-dimethoxybenzene with ethynylating agents. For instance, a typical synthesis might involve the use of 2,5-dimethoxy-1,4-phenylene bis(ethyne-2,1-diyl) bis(trimethylsilane) as a precursor. This compound is then treated with a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) to yield 1,4-diethynyl-2,5-dimethoxybenzene .
Industrial Production Methods: Industrial production methods for 1,4-diethynyl-2,5-dimethoxybenzene are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective deprotection steps to achieve the desired product.
化学反応の分析
Types of Reactions: 1,4-Diethynyl-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethynyl groups can act as sites for further functionalization.
Oxidation and Reduction: The ethynyl groups can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for the oxidation of ethynyl groups.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the ethynyl groups to ethyl groups.
Major Products Formed:
Substitution Products: Depending on the electrophile used, various substituted derivatives of 1,4-diethynyl-2,5-dimethoxybenzene can be formed.
Oxidation Products: Oxidation of the ethynyl groups can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields ethyl-substituted derivatives.
作用機序
The mechanism of action of 1,4-diethynyl-2,5-dimethoxybenzene in chemical reactions typically involves the interaction of its ethynyl groups with various reagents. For example, in electrophilic aromatic substitution, the ethynyl groups can stabilize the intermediate carbocation, facilitating the substitution process . The methoxy groups also play a role in directing the substitution to specific positions on the benzene ring.
類似化合物との比較
2,5-Diethoxy-1,4-diethynylbenzene: This compound is similar in structure but has ethoxy groups instead of methoxy groups.
1,4-Diethynyl-2,5-bis(heptyloxy)benzene: This compound has longer alkoxy chains, which can affect its solubility and reactivity.
Uniqueness: 1,4-Diethynyl-2,5-dimethoxybenzene is unique due to the presence of both ethynyl and methoxy groups, which provide a balance of reactivity and stability. The methoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles, while the ethynyl groups offer sites for further functionalization.
特性
IUPAC Name |
1,4-diethynyl-2,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-5-9-7-12(14-4)10(6-2)8-11(9)13-3/h1-2,7-8H,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKLCCACADHPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#C)OC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348804 | |
| Record name | 1,4-diethynyl-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74029-40-6 | |
| Record name | 1,4-diethynyl-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1,4-Diethynyl-2,5-dimethoxybenzene and how do they influence its crystal packing?
A1: 1,4-Diethynyl-2,5-dimethoxybenzene (C12H10O2) possesses a symmetrical structure with two ethynyl groups (-C≡CH) at the 1,4 positions and two methoxy groups (-OCH3) at the 2,5 positions of a benzene ring. Crystallographic studies at 150K reveal that the primary interactions dictating its crystal packing are the weak hydrogen bonds formed between the alkyne hydrogen atoms and the oxygen atoms of the methoxy groups []. This interaction, with an H...O distance of 2.39 Å, plays a crucial role in the solid-state arrangement of the molecules. []
Q2: How does 1,4-Diethynyl-2,5-dimethoxybenzene behave as a bridging ligand in bimetallic ruthenium complexes?
A2: 1,4-Diethynyl-2,5-dimethoxybenzene acts as a bridging ligand in bimetallic ruthenium complexes of the type [{Ru(dppe)Cp*}2(μ-C≡CArC≡C)], where Ar represents the aromatic core of the bridging ligand []. Upon one-electron oxidation, these complexes exhibit unique electronic characteristics. They demonstrate properties of both a bridge-oxidized state, where the electron is removed from the diethynylaromatic ligand, and a mixed-valence state, where the ruthenium centers share the positive charge []. This simultaneous existence of bridge-oxidized and mixed-valence states is attributed to several factors, including the orientation of the aromatic plane relative to the metal d-orbitals involved in π-bonding []. This complex behavior highlights the potential of 1,4-Diethynyl-2,5-dimethoxybenzene and its derivatives in designing materials with intriguing electronic and redox properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


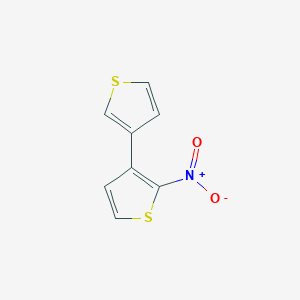
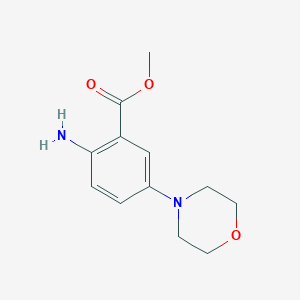
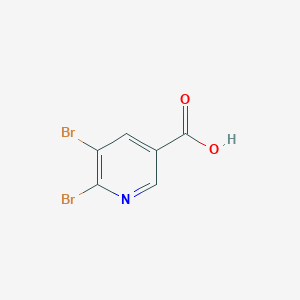
![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)
![2,3,5-tribromothieno[2,3-b]thiophene](/img/structure/B186774.png)
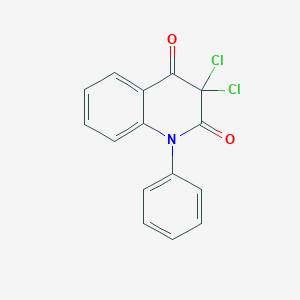
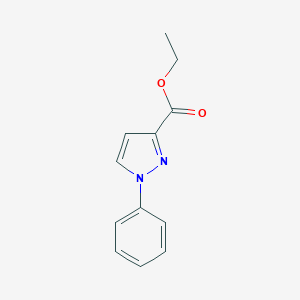
![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
